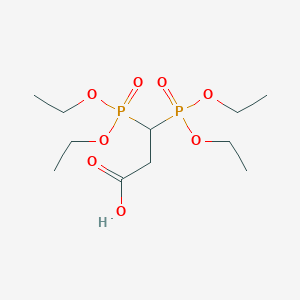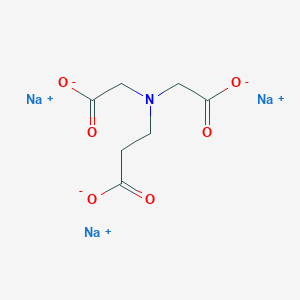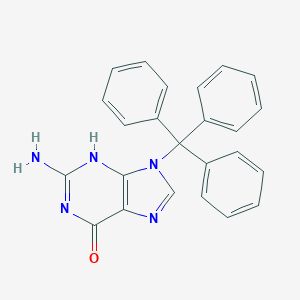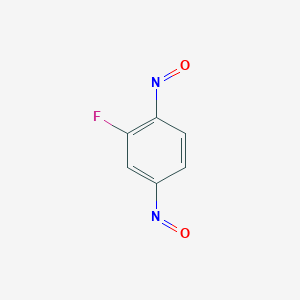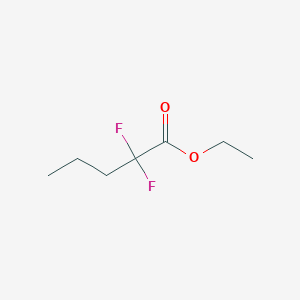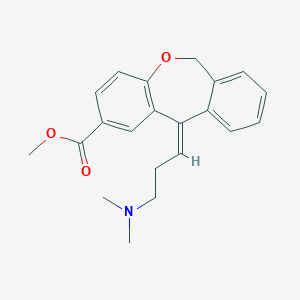![molecular formula C20H14N2O2 B141706 2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione CAS No. 127784-27-4](/img/structure/B141706.png)
2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- typically involves multicomponent reactions. One common method includes the tandem addition of an amine and a thiol to an aromatic dialdehyde, which engages a selective three-component assembly of the isoindole . Another approach involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of multicomponent reactions and selective activation of functional groups are likely employed to achieve high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindole derivatives with additional oxygen functionalities, while reduction could produce more saturated isoindole compounds.
Scientific Research Applications
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes due to its ability to interact with various biomolecules.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of 1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit protein kinase CK2 by binding to its active site, thereby blocking its activity . The pathways involved in its action are often related to signal transduction and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-isoindole: Another isoindole derivative with similar structural features.
Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one: A compound with a spiro structure that shares the isoindole core.
Uniqueness
1H-isoindole-1,3(2H)-dione, 2-(4’-amino[1,1’-biphenyl]-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable fluorescent derivatives makes it particularly valuable for imaging applications .
Properties
CAS No. |
127784-27-4 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H,21H2 |
InChI Key |
SYHUJFZETSNGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


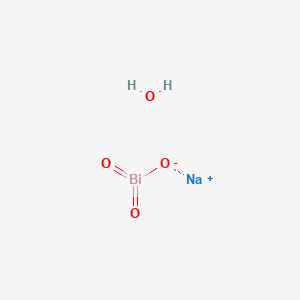
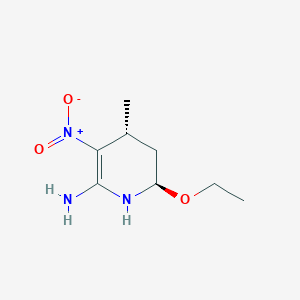
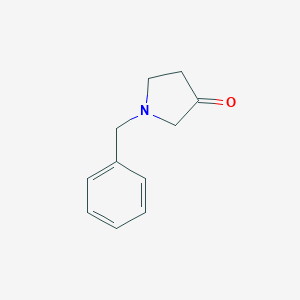
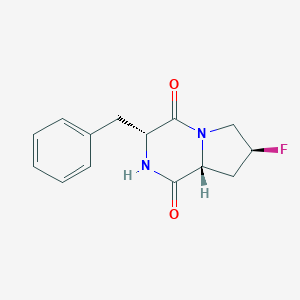
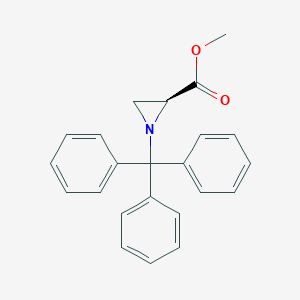
![Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B141639.png)
